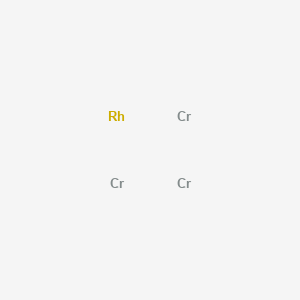

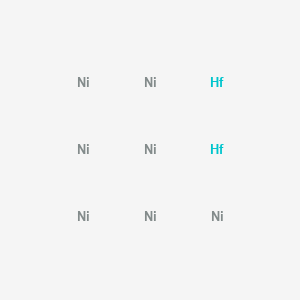

Hafnium;nickel

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Hafnium and nickel form a binary alloy system that exhibits unique properties due to the combination of these two elements. Hafnium is a transition metal known for its high melting point, corrosion resistance, and ability to absorb neutrons, making it valuable in nuclear applications. Nickel, another transition metal, is known for its strength, ductility, and resistance to oxidation and corrosion. The combination of hafnium and nickel results in an alloy with enhanced mechanical properties and high-temperature stability, making it useful in various industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of hafnium-nickel alloys typically involves the use of a vacuum arc furnace. In this method, a nonconsumable electrode is used to melt a mixture of hafnium and nickel powders. The process is carried out under a vacuum to minimize contamination from atmospheric gases. The hafnium powder is often pre-annealed and pressed to ensure uniformity and reduce impurities .

Industrial Production Methods

Industrial production of hafnium-nickel alloys involves vacuum induction melting, where the alloy is melted in a vacuum induction furnace. This method ensures high purity and uniform distribution of hafnium in the nickel matrix. The resulting alloy is then cast into desired shapes and sizes for various applications .

Analyse Des Réactions Chimiques

Types of Reactions

Hafnium-nickel alloys undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The alloy can react with halogens to form halides, such as hafnium tetrachloride (HfCl₄) and nickel chloride (NiCl₂) .

Common Reagents and Conditions

Oxidation: Hafnium-nickel alloys can oxidize in the presence of oxygen to form oxides such as hafnium dioxide (HfO₂) and nickel oxide (NiO).

Reduction: The alloy can be reduced using hydrogen gas to form metallic hafnium and nickel.

Substitution: Hafnium and nickel can undergo substitution reactions with other metals to form intermetallic compounds.

Major Products Formed

Oxides: HfO₂ and NiO

Halides: HfCl₄ and NiCl₂

Intermetallic Compounds: Various hafnium-nickel intermetallics.

Applications De Recherche Scientifique

Hafnium-nickel alloys have a wide range of scientific research applications due to their unique properties:

Chemistry: Used as catalysts in chemical reactions due to their high surface area and reactivity.

Biology: Investigated for potential use in biomedical implants and devices due to their biocompatibility and corrosion resistance.

Medicine: Explored for use in radiation therapy equipment due to hafnium’s ability to absorb neutrons.

Industry: Widely used in aerospace and nuclear industries for high-temperature and high-strength applications

Mécanisme D'action

The mechanism by which hafnium-nickel alloys exert their effects is primarily through their structural and chemical properties. Hafnium enhances the grain boundary structure of the alloy, suppressing grain-boundary sliding and slowing down crack growth. This results in increased plasticity and strength. Additionally, hafnium’s tendency to form carbides and its high oxidation resistance contribute to the alloy’s overall durability and performance .

Comparaison Avec Des Composés Similaires

Similar Compounds

Nickel-Titanium (NiTi) Alloys: Known for their shape memory and superelastic properties, used in medical devices and actuators.

Nickel-Chromium (NiCr) Alloys: Known for their high-temperature resistance and used in heating elements and turbines.

Nickel-Cobalt (NiCo) Alloys: Known for their magnetic properties and used in electronic applications

Uniqueness of Hafnium-Nickel Alloys

Hafnium-nickel alloys are unique due to their combination of high melting point, corrosion resistance, and mechanical strength. The addition of hafnium significantly enhances the alloy’s performance in high-temperature and high-stress environments, making it superior to other nickel-based alloys in specific applications .

Propriétés

Numéro CAS |

12315-72-9 |

|---|---|

Formule moléculaire |

Hf2Ni7 |

Poids moléculaire |

767.83 g/mol |

Nom IUPAC |

hafnium;nickel |

InChI |

InChI=1S/2Hf.7Ni |

Clé InChI |

PFEMZKBPHOOVKD-UHFFFAOYSA-N |

SMILES canonique |

[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Hf].[Hf] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(Benzeneseleninyl)methyl]benzene](/img/structure/B14719665.png)

![methyl 5-methoxy-10-phenyl-6,9,11-trioxa-3-azatricyclo[5.4.0.02,4]undecane-3-carbodithioate](/img/structure/B14719673.png)